![molecular formula C18H22FN3O5S2 B2748056 3-fluoro-4-methoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1428372-15-9](/img/structure/B2748056.png)
3-fluoro-4-methoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
3-fluoro-4-methoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H22FN3O5S2 and its molecular weight is 443.51. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron, utilizing quantum chemical calculations and molecular dynamics simulations. Their study provides insights into how such compounds, including benzenesulfonamide derivatives, could be effectively used to protect metals against corrosion, which is crucial for extending the lifespan of infrastructure and machinery (Kaya et al., 2016).
Photodynamic Therapy
Research by Pişkin et al. (2020) and Öncül et al. (2022) on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown these compounds to have significant potential in photodynamic therapy for cancer treatment. These studies emphasize the importance of such derivatives in generating singlet oxygen and other reactive species upon light activation, which is key to targeting and destroying cancer cells (Pişkin et al., 2020; Öncül et al., 2022).
Antimicrobial and Antineoplastic Activities
Desai et al. (2016) synthesized a series of benzenesulfonamide derivatives, including 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides, and evaluated their antimicrobial activities. This work contributes to the development of new antimicrobial agents, highlighting the potential utility of benzenesulfonamide derivatives in combating microbial infections (Desai et al., 2016).
Agrawal and Sartorelli (1978) explored the antineoplastic activity of arylsulfonylhydrazones, emphasizing the role of structural modifications in enhancing anticancer efficacy. This study suggests the potential of benzenesulfonamide derivatives in the development of novel anticancer therapies (Agrawal & Sartorelli, 1978).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
The exact mode of action of this compound is not clearly defined in the available literature. It is likely that the compound interacts with its targets through a series of chemical reactions, leading to changes in the target’s function. The specifics of these interactions would depend on the nature of the target and the structure of the compound .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways affected by this compound would depend on its specific targets.
Result of Action
Similar compounds have been found to have a variety of biological effects, depending on their specific targets and modes of action .
properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O5S2/c1-27-18-5-4-15(11-17(18)19)28(23,24)21-12-14-6-9-22(10-7-14)29(25,26)16-3-2-8-20-13-16/h2-5,8,11,13-14,21H,6-7,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZKEUKUNAOTDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide |
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